molecular formula C12H18N2 B2830013 Benzyl-methyl-pyrrolidin-3-yl-amine CAS No. 1220172-66-6

Benzyl-methyl-pyrrolidin-3-yl-amine

Cat. No. B2830013
CAS RN: 1220172-66-6
M. Wt: 190.29
InChI Key: YYCPQEKHXOHJNG-UHFFFAOYSA-N
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Description

Benzyl-methyl-pyrrolidin-3-yl-amine is a chemical compound . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as Benzyl-methyl-pyrrolidin-3-yl-amine, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . For instance, a new efficient method for the N-heterocyclization of primary amines with diols has been developed .


Molecular Structure Analysis

The molecular structure of Benzyl-methyl-pyrrolidin-3-yl-amine is characterized by a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle . The structure of this compound is also characterized by sp3 hybridization, which allows for efficient exploration of the pharmacophore space .


Chemical Reactions Analysis

The chemical reactions involving Benzyl-methyl-pyrrolidin-3-yl-amine are likely to be influenced by the pyrrolidine ring in its structure . The pyrrolidine ring can undergo various reactions, including functionalization .

Scientific Research Applications

Drug Discovery

Pyrrolidine derivatives, including “Benzyl-methyl-pyrrolidin-3-yl-amine”, are often used in drug discovery due to their versatility. They allow efficient exploration of the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

Treatment of Human Diseases

The pyrrolidine ring and its derivatives have been reported in bioactive molecules with target selectivity for the treatment of various human diseases .

Stereogenicity of Carbons

One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Antiviral Activity

Indole derivatives, which can be synthesized from pyrrolidine derivatives, have shown antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory activity, which makes them useful in the treatment of conditions characterized by inflammation .

Anticancer Activity

Indole derivatives have shown potential in the treatment of cancer due to their anticancer activity .

Antioxidant Activity

Indole derivatives also exhibit antioxidant activity, which can be beneficial in the prevention and treatment of diseases caused by oxidative stress .

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs .

Mechanism of Action

The mechanism of action of Benzyl-methyl-pyrrolidin-3-yl-amine is likely to be influenced by its pyrrolidine ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

The future directions in the study of Benzyl-methyl-pyrrolidin-3-yl-amine and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen .

properties

IUPAC Name

N-benzyl-N-methylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-14(12-7-8-13-9-12)10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCPQEKHXOHJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl-methyl-pyrrolidin-3-yl-amine

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